molecular formula C45H44Cl2F6P3Rh- B3424502 (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) CAS No. 35238-97-2

(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)

Cat. No.: B3424502
CAS No.: 35238-97-2
M. Wt: 965.5 g/mol
InChI Key: KXYIALYIDNUDRM-UHFFFAOYSA-N
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Description

“(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)” is a preparation of rhodium complexed with 1,5-COD and two PPh3 ligands . This complex has been described as a catalyst for the selective homogenous hydrogenation of benzothiophene and quinoline .


Molecular Structure Analysis

The molecular formula of the compound is C45H44Cl2F6P3Rh, and it has a molecular weight of 965.55 . The structure involves a rhodium atom complexed with 1,5-COD and two PPh3 ligands .


Physical and Chemical Properties Analysis

The compound is described as having an orange powder or crystal appearance . It has a melting point of 215 °C . Unfortunately, other physical and chemical properties like boiling point, density, and solubility in water are not specified in the available resources.

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Properties

CAS No.

35238-97-2

Molecular Formula

C45H44Cl2F6P3Rh-

Molecular Weight

965.5 g/mol

IUPAC Name

cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate

InChI

InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1;

InChI Key

KXYIALYIDNUDRM-UHFFFAOYSA-N

SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh]

Origin of Product

United States

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